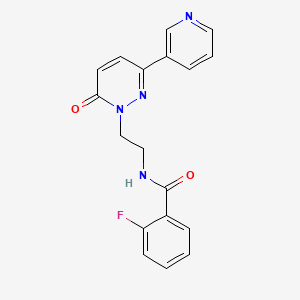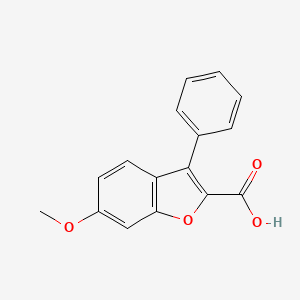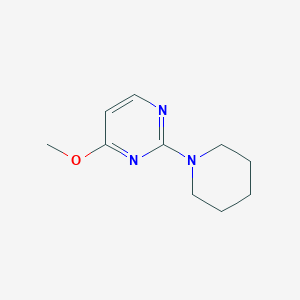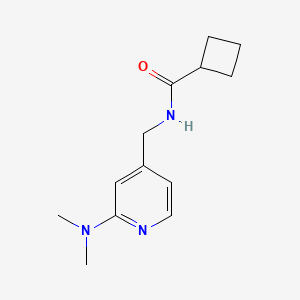
(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenethylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Their Importance
Heterocyclic compounds, like indoles, thiazoles, and piperazines, are crucial in medicinal chemistry due to their varied biological activities. They serve as the backbone for many pharmaceuticals, showcasing activities ranging from antimicrobial to anticancer properties. The significance of these heterocycles lies in their structural diversity, which allows for the synthesis of compounds with targeted biological activities (Petrov & Androsov, 2013).
Anticancer Research
Chrysophanol, an anthroquinone, has demonstrated potential in treating malignant meningioma of the optic nerve, indicating the therapeutic potential of complex organic compounds in oncology. Such research underscores the relevance of exploring novel chemical entities for anticancer applications (Zeng et al., 2019).
Cryopreservation and Biological Applications
Compounds with cryoprotective properties, such as dimethylsulfoxide and glycerol, highlight the importance of chemical research in enhancing the viability of microorganisms during storage. This area of research is crucial for biotechnology and medical science, showcasing the utility of chemicals in preserving biological materials (Hubálek, 2003).
Synthesis of Fused Heterocycles
The synthetic potential of heterocyclic compounds is immense, with applications in creating various heterocyclic compounds. The ability to generate 1-benzofurans, indoles, and their derivatives points to the versatile nature of heterocyclic chemistry in drug development and other scientific applications (Petrov & Androsov, 2013).
Nutritional and Metabolic Research
Research into methionine, an essential amino acid, reflects the importance of chemical compounds in nutrition and metabolism. Understanding the transport and metabolic pathways of such amino acids can lead to advancements in dietary supplements and treatments for metabolic disorders (Mastrototaro et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, also known as “2-{4-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1H-indole”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenethylpiperazin-1-yl)methanone: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the indole nucleus is known for its ability to bind with high affinity to multiple receptors, which can lead to various biological activities such as antiviral, anti-inflammatory, and anticancer effects . The thiazole ring in the compound is also crucial as it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The piperazine moiety is known for its role in enhancing the compound’s ability to cross biological membranes and interact with intracellular targets .
Cellular Effects
This compound: influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . The compound’s impact on cellular metabolism includes changes in the activity of metabolic enzymes and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of This compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, the compound can activate certain signaling pathways by binding to receptors on the cell surface . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis.
Propiedades
IUPAC Name |
[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c29-24(28-14-12-27(13-15-28)11-10-18-6-2-1-3-7-18)22-17-30-23(26-22)21-16-19-8-4-5-9-20(19)25-21/h1-9,16-17,25H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMUJXHLWZMKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
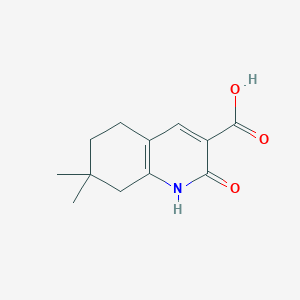
![2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B2851417.png)
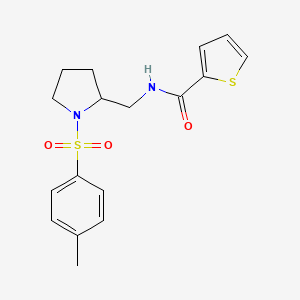
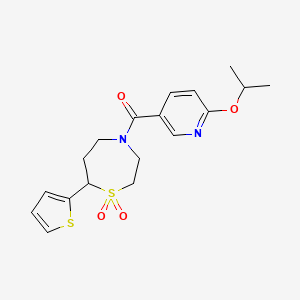
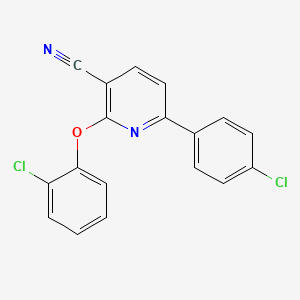
![N-[(1S)-1-Cyano-2-methylpropyl]-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide](/img/structure/B2851422.png)
![Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2851423.png)

![2-(4-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851428.png)
